1,2,6-Trithionane
Description
1,2,6-Trithionane is a nine-membered cyclic organosulfur compound containing three sulfur atoms positioned at the 1st, 2nd, and 6th carbon atoms of the ring.
Structure
2D Structure
Properties
CAS No. |
6573-10-0 |
|---|---|
Molecular Formula |
C6H12S3 |
Molecular Weight |
180.4 g/mol |
IUPAC Name |
1,2,6-trithionane |
InChI |
InChI=1S/C6H12S3/c1-3-7-4-2-6-9-8-5-1/h1-6H2 |
InChI Key |
AFPVNPQULJLFIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCCSSC1 |
Origin of Product |
United States |
Preparation Methods
Low Yields and Byproduct Formation
Macrocyclic syntheses often suffer from low yields (15–35%) due to competing polymerization. For example, the preparation of metallocrown ethers with Fe2S2 cores yields only 18–33% despite optimized conditions. Similarly, this compound synthesis would likely require iterative optimization to suppress linear oligomers.
Purification Difficulties
The similarity in polarity between the target macrocycle and byproducts necessitates advanced chromatographic techniques. Silica gel chromatography with gradient elution (hexane/ethyl acetate) is commonly employed.
Functionalization Challenges
Introducing substituents to the this compound ring remains underexplored. Post-synthetic modifications, such as oxidation to sulfones or coordination to metal centers, may alter the ring’s electronic properties and stability.
Applications in Coordination Chemistry
This compound’s utility lies primarily in its ability to coordinate transition metals, forming clusters relevant to catalysis and materials science. For example, its reaction with Fe2(CO)9 yields a [2Fe3S] cluster that mimics the active site of [FeFe]-hydrogenases. These complexes exhibit electrocatalytic activity for proton reduction, a critical process in hydrogen energy technologies.
Table 1. Comparative Analysis of this compound-Derived Complexes
| Complex | Metal Center | Application | Catalytic Efficiency (TOF) | Reference |
|---|---|---|---|---|
| [Fe3S(CO)9(Trithionane)] | Fe | H2 Evolution | 120 h⁻¹ | |
| [Ni(Trithionane)Cl2] | Ni | Olefin Polymerization | N/A |
Chemical Reactions Analysis
Types of Reactions: 1,2,6-Trithionane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thioethers.
Scientific Research Applications
1,2,6-Trithionane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of various sulfur-containing compounds and materials.
Mechanism of Action
The mechanism by which 1,2,6-Trithionane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form bonds with metal ions and other electrophilic centers, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to diverse biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Ring Size | Heteroatoms | Key Reactive Site |
|---|---|---|---|
| This compound | 9-membered | S (3) | S-1, S-2, S-6 |
| 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine | 6-membered | S (1), N (2) | C-4 (dichloromethylene) |
| Appel’s salt | 5-membered | S (2), N (1) | C-5 (chlorine) |
Physicochemical Properties
Data from suggest that this compound has distinct solubility and chromatographic properties compared to analogs:
Table 2: Physicochemical Data
Table 3: Reactivity Comparison
| Compound | Key Reaction | Application |
|---|---|---|
| This compound | Underexplored | Potential ligand or catalyst |
| Thiadiazine (1) | Nucleophilic substitution at C-4 | Building block for pharmaceuticals |
| Appel’s salt | Radical generation at C-5 | Polymer synthesis, electrochemistry |
Research Findings and Challenges
Analytical Challenges : Trace enrichment of this compound may require ion-pair liquid chromatography (LC) with alkylammonium counterions, as demonstrated for structurally similar 1,2,6-IP3 .
Contradictory Data : Solubility and stability metrics for this compound (e.g., 3.45 vs. 0.55) may reflect solvent-dependent behavior, necessitating further validation .
Q & A
Q. How can researchers address ethical concerns in studying sulfur-containing compounds with potential environmental toxicity?
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